2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione
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Overview
Description
2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione is an organic compound characterized by a thiophene ring attached to a cyclohexa-2,4-diene-1-thione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione typically involves the reaction of thiophen-2-ylmethyl halides with cyclohexa-2,4-diene-1-thione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione involves its interaction with various molecular targets. The compound can undergo electrophilic or nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-diene-1-thione: Shares the cyclohexa-2,4-diene-1-thione structure but lacks the thiophene ring.
Thiophen-2-ylmethyl derivatives: Compounds with similar thiophene ring structures but different substituents.
Uniqueness
2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione is unique due to the combination of the thiophene ring and the cyclohexa-2,4-diene-1-thione structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10S2 |
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Molecular Weight |
206.3 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione |
InChI |
InChI=1S/C11H10S2/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-5,7H,6,8H2 |
InChI Key |
UHDRTZCEZKMPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(C1=S)CC2=CC=CS2 |
Origin of Product |
United States |
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